CEPHALOMYCIN CEPHALOMYCIN
Brand Name: Vulcanchem
CAS No.: 11005-92-8
VCID: VC0224660
InChI:
SMILES:
Molecular Formula: C15H24
Molecular Weight: 0

CEPHALOMYCIN

CAS No.: 11005-92-8

Cat. No.: VC0224660

Molecular Formula: C15H24

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

CEPHALOMYCIN - 11005-92-8

Specification

CAS No. 11005-92-8
Molecular Formula C15H24
Molecular Weight 0

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

Basic Chemical Structure

Cephamycins are structurally similar to cephalosporins but contain distinctive modifications that enhance their antimicrobial properties. The most notable structural feature is the 7-alpha-methoxyl group, which is responsible for their high resistance to beta-lactamases . This unique structural characteristic distinguishes cephamycins from other β-lactam antibiotics.

Cephamycin C, one of the most studied members of this family, has the following properties:

  • Molecular Formula: C16H22N4O9S

  • Exact Mass: 446.1107

  • Molecular Weight: 446.43

  • Sequence: 0 Aad 1 Cys 2 Val

The full chemical name for cephamycin C is 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo- . This complex structure contributes to its specific antimicrobial activities.

Structural Variants

Research has identified several cephamycin variants including cephamycins A, B, and C, each with distinct chemical characteristics . These compounds were isolated from the fermentation broths of various actinomycetes, and their isolation processes have been well-documented in scientific literature . The variations in their structures lead to differences in their antimicrobial spectra and potencies.

PRODUCTION AND ISOLATION METHODS

Microbial Production

Cephamycins are naturally produced by various actinomycetes through fermentation processes . Unlike synthetic antibiotics, these compounds are secondary metabolites of specific microorganisms. The biosynthetic pathway for cephamycin C involves aminoadipate, cysteine, and valine as precursors .

The primary organism identified in cephamycin C production is Nocardia lactamdurans . The biosynthesis involves complex enzymatic pathways, including the gene pcbAB which has been identified in the biosynthetic process .

Isolation Techniques

The isolation of cephamycins requires sophisticated techniques due to their complex structures and the presence of multiple similar compounds in fermentation broths. According to Miller et al., cephamycins A and B can be isolated from the same fermentation broth using adsorption and ion-exchange methods . The separation of these compounds can be achieved through column chromatography on dextran-based ion-exchange resins .

For cephamycin C, the isolation process differs slightly, utilizing ion-exchange and gel-filtration methods from a different fermentation broth . These methodologies have been crucial in obtaining pure compounds for structural determination and biological testing.

ANTIMICROBIAL ACTIVITY

Spectrum of Activity

Cephamycins demonstrate a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, with particularly strong efficacy against beta-lactamase-producing strains. Their exceptional resistance to beta-lactamases makes them valuable for treating infections caused by resistant organisms .

Cefoxitin, the first semisynthetic cephamycin, shows resistance to almost all beta-lactamases and maintains excellent metabolic stability due to its 3-carbamoyl group, which is also present in cephamycin C . This antibiotic is bactericidal and shows little to no inoculum effect in standard testing conditions .

Activity Against Resistant Bacteria

A recent 2025 study investigated the in vitro antimicrobial activity of cephamycins against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae isolates . The findings showed impressive efficacy:

  • More than 80% of the isolates exhibited susceptibility to cefoxitin, cefmetazole, and flomoxef (all cephamycins)

  • At standard inoculum sizes (10^5 CFU/mL), cephamycins demonstrated high in vitro activity against ESBL-producing isolates

  • Cephamycins could reduce bacterial growth within 2–24 hours at standard inoculum concentrations

CLINICAL APPLICATIONS AND CONCERNS

Therapeutic Uses

Cephamycins, particularly the semisynthetic derivative cefoxitin, have been used clinically for various bacterial infections. Cefoxitin's broad spectrum includes activity against many cephalothin-resistant gram-negative bacteria, including indole-positive Proteus and many Serratia strains . Unlike typical cephalosporins, cefoxitin's antimicrobial spectrum extends to anaerobic pathogens, including Bacteroides fragilis .

Experimental infections in mice have confirmed the therapeutic effectiveness of cefoxitin, suggesting its value in treating various bacterial infections . This wide spectrum of activity makes cephamycins valuable therapeutic options in specific clinical scenarios.

Concerns and Contraindications

Despite their effectiveness, significant cautions exist regarding cephamycin use in certain conditions. Clinical studies have implicated cephamycin use as an independent risk factor for the development of Clostridioides difficile infections (CDIs) . This association raises concerns about their application in vulnerable patient populations.

Furthermore, cephamycin administration may lead to severe disruption of the gastrointestinal microbiota due to their marked inhibitory effect on gut bacteria . This disruption can potentially leave patients susceptible to infections by other bacterial pathogens. Research has shown that cefoxitin administration in human subjects was associated with increases in drug-resistant bacteria and fecal β-lactamase content compared to other antibiotics .

Interestingly, the cephamycin cefoxitin is commonly used in selective media for culturing C. difficile from patient samples, highlighting its complex relationship with this pathogen . Mouse studies have also demonstrated that cefoxitin can promote growth of C. difficile and its toxin production in the murine gastrointestinal tract .

RECENT RESEARCH DEVELOPMENTS

Combination Therapies

Recent research published in March 2025 has investigated the potential of combining cephamycins with β-lactamase inhibitors to enhance their efficacy against resistant bacterial strains . This study examined the activity of cephamycins alongside novel β-lactam/β-lactamase inhibitor combinations against ESBL-producing bacteria.

The research found that certain combinations demonstrated remarkable efficacy even at high inoculum sizes. While cefoxitin alone showed reduced efficacy at high bacterial concentrations, combinations such as cefepime/enmetazobactam maintained 100% efficacy even at high inoculum sizes . This suggests that combination approaches may overcome some limitations of cephamycins as monotherapy.

Inoculum Effect Research

A critical finding from recent research is the variable inoculum effect observed with different cephamycins. The frequencies of the inoculum effect with cefoxitin (3.7%), cefmetazole (14.8%), and flomoxef (88.9%) varied significantly, indicating important differences even within the cephamycin family . This research provides valuable guidance for clinicians when selecting antimicrobial therapy for severe infections with potentially high bacterial loads.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator